Species-Dependent KOR Affinity Profile: hKOR vs rKOR vs mKOR Comparative Analysis
PF-4455242 exhibits marked species-dependent binding affinity across human, rat, and mouse KOR orthologs, with a 7-fold higher affinity for human KOR compared to rodent receptors [1]. This species-selectivity profile is distinct from LY2456302 (CERC-501/aticaprant), which demonstrates high affinity for human KOR (Ki = 0.807 nM) with approximately 30-fold selectivity over MOR [2].
| Evidence Dimension | KOR binding affinity (Ki) across species orthologs |
|---|---|
| Target Compound Data | hKOR: 3 nM; rKOR: 21 nM; mKOR: 22 nM |
| Comparator Or Baseline | LY2456302 (CERC-501): hKOR Ki = 0.807 nM; JDTic: hKOR Ki = 0.42 nM |
| Quantified Difference | PF-4455242 vs LY2456302: 3.7-fold lower hKOR affinity; PF-4455242 vs JDTic: 7.1-fold lower hKOR affinity. PF-4455242 exhibits 7-fold higher affinity for human vs rodent KOR. |
| Conditions | Radioligand binding displacement assay using [3H]U69,593 on cloned human, rat, and mouse KOR expressed in HEK-293 cells |
Why This Matters
Species-selectivity data are essential for proper dose extrapolation and interpretation of preclinical efficacy in rodent models versus anticipated human target engagement.
- [1] Grimwood S, Lu Y, Schmidt AW, et al. Pharmacological characterization of 2-methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242), a high-affinity antagonist selective for κ-opioid receptors. J Pharmacol Exp Ther. 2011;339(2):555-566. View Source
- [2] Rorick-Kehn LM, Witkin JM, Statnick MA, et al. LY2456302 is a novel, potent, orally-bioavailable small molecule kappa-selective antagonist with activity in animal models predictive of efficacy in mood and addictive disorders. Neuropharmacology. 2014;77:131-144. View Source
